molecular formula C17H15BrN2O2S B2845129 (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 476295-01-9

(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2845129
CAS No.: 476295-01-9
M. Wt: 391.28
InChI Key: RPCPSTIARFKPRJ-HTXNQAPBSA-N
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Description

(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative offered for research purposes. This compound is part of a class of heterocyclic molecules known for their significant potential in medicinal chemistry and drug discovery. Benzimidazole and thiazole-based scaffolds, such as thiazolo[3,2-a]benzimidazole, are frequently investigated for their diverse biological activities, which include anticancer properties and the ability to act as antagonists for specific receptors like mGlu1 . The structure of this compound features a benzothiazole core, a 2-bromobenzamide group, and a 6-ethoxy substitution, which are all moieties that can influence its physicochemical properties and interaction with biological targets. The presence of the bromine atom can make the compound a valuable intermediate for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-22-11-8-9-14-15(10-11)23-17(20(14)2)19-16(21)12-6-4-5-7-13(12)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCPSTIARFKPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of the Ylidene Group: The brominated benzothiazole is reacted with an ethoxy-substituted benzaldehyde under basic conditions to form the ylidene group.

    Amidation: Finally, the ylidene intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted benzothiazole derivative.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antifungal properties. A study synthesized several benzothiazole derivatives, including (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and tested their efficacy against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated that certain modifications in the benzothiazole structure enhance antifungal activity, making these compounds promising candidates for antifungal drug development .

Mechanism of Action

The mechanism by which benzothiazole derivatives exert their antifungal effects often involves the disruption of fungal cell membrane integrity or inhibition of key enzymatic pathways necessary for fungal growth. For instance, studies have shown that these compounds can inhibit ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Research

Inhibition of Cancer Cell Proliferation

Benzothiazole derivatives have been studied for their anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways involved in cell survival and death .

Case Study: Breast Cancer Cells

A specific case study involving the treatment of MCF-7 breast cancer cells with this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Material Science Applications

Synthesis of Functional Polymers

The unique chemical structure of this compound allows it to be utilized as a building block for synthesizing functional polymers. These polymers can exhibit interesting properties such as electrical conductivity and thermal stability, making them suitable for applications in electronics and nanotechnology.

Conductive Polymer Development

A recent study explored the use of this compound in the synthesis of conductive polymers through radical polymerization techniques. The resulting materials demonstrated enhanced electrical conductivity compared to traditional polymers, indicating their potential use in flexible electronic devices .

Table 1: Antifungal Activity of Benzothiazole Derivatives

Compound NameStructureActivity Against Candida albicansActivity Against Aspergillus niger
This compoundStructureModerateHigh
Other Derivative 1Structure 1LowModerate
Other Derivative 2Structure 2HighLow

Table 2: Anticancer Efficacy on MCF-7 Cells

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108015
255035
502070

Mechanism of Action

The mechanism of action of (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to analogs with variations in substituents on the benzothiazole ring or benzamide moiety. Key examples include:

Compound Name Substituents (Benzothiazole/Benzamide) Key Structural Differences
(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide 6-ethoxy, 3-methyl, 2-bromo benzamide Reference compound
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-ylidene)benzamide 3-(2-ethoxyethyl), 6-methylsulfonyl Increased polarity due to sulfonyl group
N-(6-bromo-3-ethylbenzo[d]thiazol-2-ylidene)-2,4-dimethoxybenzamide 6-bromo, 3-ethyl, 2,4-dimethoxy benzamide Electron-rich benzamide with methoxy groups
(E)-N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2-ylidene)benzamide Quinolin-3-yl substituent, 4-bromophenyl Extended aromatic system (quinoline)
  • Electronic Effects : The ethoxy group in the target compound enhances lipophilicity compared to polar sulfonyl (e.g., ) or nitro groups in analogs like 4-{4-[(E)-{[(E)-4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine .
  • Steric Effects : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 3-(2-ethoxyethyl) or 3-allyl groups in N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)benzamide .

Physicochemical Properties

  • Solubility : The ethoxy group in the target compound improves solubility in organic solvents compared to nitro- or sulfonyl-containing analogs (e.g., ).
  • Crystallinity : Bromine’s heavy atom effect may enhance crystallinity, similar to (Z)-2-(3-(4-bromobenzyl)benzo[d]thiazol-2-ylidene)-1-(4-iodophenyl)ethan-1-one .

Biological Activity

(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound within the benzothiazole class, characterized by its unique structural features which potentially confer significant biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H16BrN2O2SC_{18}H_{16}BrN_2O_2S with a molecular weight of 396.4 g/mol. Its structure includes a bromine atom, an ethoxy group, and a benzothiazole moiety, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₆BrN₂O₂S
Molecular Weight396.4 g/mol
CAS Number1006293-97-5

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be as low as 10 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The potential anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Similar benzothiazole derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, one study reported a compound with a similar structure exhibiting an IC50 value of 15 µM against MCF-7 cells, indicating significant anticancer potential .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or bacterial metabolism.
  • Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Candida albicans and Staphylococcus aureus, with an MIC of 12 µg/mL for both pathogens .

Study 2: Anticancer Activity

In vitro studies on MCF-7 and HeLa cell lines demonstrated that this compound reduced cell viability by approximately 70% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analyses suggested that the compound induces apoptosis via the mitochondrial pathway .

Q & A

Q. What are the common synthetic routes for (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminobenzenethiol with an aldehyde/ketone under acidic conditions .
  • Step 2: Bromination at the 6-position using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom .
  • Step 3: Condensation with a benzamide derivative under controlled pH and temperature to form the imine (ylidene) linkage .
  • Purification : Techniques like column chromatography or recrystallization are critical to isolate high-purity product, monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy (¹H, ¹³C) identifies proton and carbon environments, confirming substituent positions (e.g., ethoxy, methyl groups) .
  • IR Spectroscopy detects functional groups (amide C=O stretch at ~1650 cm⁻¹, C-Br stretch at ~550 cm⁻¹) .
  • Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) during bromination minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance condensation reaction efficiency .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates imine formation .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for condensation steps .
  • Data-Driven Optimization : Design of Experiments (DoE) models can systematically evaluate variables (e.g., reagent ratios, time) .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity in benzothiazole derivatives?

  • Methodological Answer :
  • Halogen Effects : Bromine’s electronegativity and size enhance binding to hydrophobic enzyme pockets compared to Cl or F .
  • Ethoxy vs. Methoxy Groups : Ethoxy’s bulkiness may reduce steric hindrance, improving target interaction compared to methoxy analogs .
  • Methodological Validation :
  • SAR Studies : Synthesize analogs (e.g., Cl, F, I substitutions) and compare IC₅₀ values in enzyme inhibition assays .
  • Computational Docking : Predict binding affinities using molecular modeling software (e.g., AutoDock) .

Q. How should researchers address contradictions in reported biological activity data for similar compounds?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .
  • Meta-Analysis : Compare datasets from multiple sources to identify trends (e.g., brominated derivatives showing consistent anticancer activity) .
  • Orthogonal Validation : Use complementary techniques (e.g., in vitro enzyme assays + in vivo models) to confirm activity .

Experimental Design & Data Analysis

Q. What strategies are recommended for designing a robust bioactivity screening protocol?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with known roles in disease pathways (e.g., kinase inhibition for cancer) .
  • Dose-Response Curves : Test a wide concentration range (nM to μM) to determine potency and selectivity .
  • Control Compounds : Include positive controls (e.g., established inhibitors) and negative controls (DMSO vehicle) .
  • High-Throughput Screening (HTS) : Automate assays to evaluate large compound libraries efficiently .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected shifts) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Collaborative Analysis : Share raw data with specialized labs for independent verification .

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